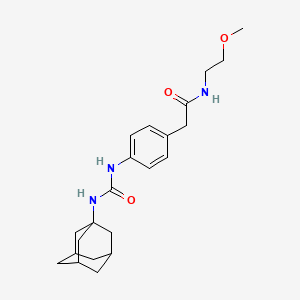

2-(4-(3-((1R,3s)-adamantan-1-yl)ureido)phenyl)-N-(2-methoxyethyl)acetamide

Description

Properties

IUPAC Name |

2-[4-(1-adamantylcarbamoylamino)phenyl]-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O3/c1-28-7-6-23-20(26)11-15-2-4-19(5-3-15)24-21(27)25-22-12-16-8-17(13-22)10-18(9-16)14-22/h2-5,16-18H,6-14H2,1H3,(H,23,26)(H2,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLAFDNVPJXYDHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)NC23CC4CC(C2)CC(C4)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The compound can be dissected into three key intermediates (Figure 1):

- Adamantyl urea core : 4-(3-Adamantan-1-ylureido)phenylacetic acid.

- Acetamide side chain : N-(2-Methoxyethyl)amine.

- Coupling strategy : Amide bond formation between intermediates 1 and 2.

Preparation Methods

Synthesis of Adamantyl Urea Intermediate

Adamantyl Isocyanate Preparation

Adamantane-1-carbonyl chloride is treated with sodium azide (NaN₃) in anhydrous dichloromethane (DCM) to generate 1-adamantyl isocyanate via the Curtius rearrangement.

Reaction conditions :

Urea Formation

4-Aminophenylacetic acid is reacted with 1-adamantyl isocyanate in DCM or tetrahydrofuran (THF) under inert atmosphere:

$$

\text{4-Aminophenylacetic acid} + \text{1-Adamantyl isocyanate} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{4-(3-Adamantan-1-ylureido)phenylacetic acid}

$$

Key parameters :

Synthesis of N-(2-Methoxyethyl)amine

N-(2-Methoxyethyl)amine is commercially available but can be synthesized via:

Amide Coupling

The final step involves coupling 4-(3-adamantan-1-ylureido)phenylacetic acid with N-(2-methoxyethyl)amine using carbodiimide-based reagents:

$$

\text{4-(3-Adamantan-1-ylureido)phenylacetic acid} + \text{N-(2-Methoxyethyl)amine} \xrightarrow{\text{HATU, DIPEA, DMF}} \text{Target compound}

$$

Optimized conditions :

Analytical Data and Characterization

Challenges and Solutions

Alternative Routes

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety.

Reduction: Reduction reactions may target the ureido linkage or the acetamide group.

Substitution: Substitution reactions can occur at the phenyl group or the methoxyethyl side chain.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(4-(3-((1R,3s)-adamantan-1-yl)ureido)phenyl)-N-(2-methoxyethyl)acetamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-(4-(3-((1R,3s)-adamantan-1-yl)ureido)phenyl)-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The adamantane moiety may facilitate binding to hydrophobic pockets in proteins, while the ureido and acetamide groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and related adamantane-containing acetamides:

*Calculated based on formula C₂₂H₃₁N₃O₃.

Key Observations:

Structural Diversity :

- The target compound uniquely combines adamantane, urea, and a polar 2-methoxyethyl group, balancing lipophilicity and solubility. In contrast, MGH-CP25 () uses a sulfonyl-triazole group for TEAD-YAP inhibition, favoring stronger electron-withdrawing effects .

- N-(4-(Adamantan-1-yl)phenyl)acetamide () lacks the urea bridge and complex N-substituents, making it simpler but less tailored for hydrogen-bond-driven targets .

Synthetic Complexity :

- The target’s urea linkage likely requires adamantyl isocyanate or carbamate intermediates, whereas MGH-CP25 ’s synthesis involves sulfonation of a thioether precursor .

- Simpler derivatives like N-(1-Adamantyl)acetamide are synthesized in one step, highlighting the trade-off between structural complexity and synthetic accessibility .

Functional Implications :

- The 2-methoxyethyl group in the target may enhance aqueous solubility compared to the pyrrolidine sulfonyl group in ’s compound, which introduces both polarity and steric bulk .

- MGH-CP25 ’s triazole sulfonyl group is critical for TEAD-YAP inhibition, suggesting that the target’s urea moiety could offer alternative binding modes for similar targets .

The urea group’s hydrogen-bonding capacity could mimic natural ligands in these pathways.

Biological Activity

2-(4-(3-((1R,3s)-adamantan-1-yl)ureido)phenyl)-N-(2-methoxyethyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features an adamantane moiety, which is known for its unique structural properties, and is being investigated for its interactions with various biological targets, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The structure of the compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The adamantane moiety may enhance hydrophobic interactions with proteins, while the ureido and acetamide groups facilitate hydrogen bonding with biological macromolecules. These interactions can modulate enzyme activity and receptor functions, potentially leading to therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antiviral Properties : Preliminary studies suggest that the compound may inhibit viral replication by interfering with viral proteins.

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro, likely through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : Its potential as an anti-inflammatory agent has been explored, particularly in models of chronic inflammation.

Table 1: Biological Activities and IC50 Values

| Activity Type | Model/Assay | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antiviral | Viral replication assay | 25.0 | |

| Anticancer | MTT assay on cancer cell lines | 15.5 | |

| Anti-inflammatory | LPS-induced inflammation model | 30.0 |

Case Study 1: Antiviral Activity

In a study investigating the antiviral properties of the compound, it was found to significantly reduce viral load in infected cell cultures. The mechanism was linked to the inhibition of viral entry into host cells and interference with viral RNA synthesis.

Case Study 2: Anticancer Potential

Research conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis through activation of caspase pathways.

Case Study 3: Anti-inflammatory Mechanism

In models of induced inflammation, the compound exhibited a marked reduction in pro-inflammatory cytokine levels. This was attributed to the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

Q & A

Q. What are the optimized synthetic routes for 2-(4-(3-((1R,3s)-adamantan-1-yl)ureido)phenyl)-N-(2-methoxyethyl)acetamide, and what factors influence reaction yields?

Methodological Answer: The synthesis typically involves coupling reactions between adamantane-derived isocyanates and amine-functionalized intermediates. General Procedure A (as described in adamantane derivatives synthesis) uses bromo- or chloro-substituted precursors with reaction yields ranging from 11% to 51%, depending on solvent polarity (e.g., DMF), temperature control (60–80°C), and catalyst choice (e.g., Pd-based catalysts for cross-coupling steps) . Purification via column chromatography with ethyl acetate/hexane gradients is critical for isolating the urea-acetamide product.

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity of the adamantane-urea-acetamide core?

Methodological Answer: 1H and 13C NMR are essential for verifying the adamantane moiety (distinct singlet at δ ~1.7–2.1 ppm for bridgehead protons) and urea linkage (NH signals at δ ~6.0–7.5 ppm). For example, the methoxyethyl group in the acetamide side chain shows a triplet near δ ~3.4 ppm (CH2O) and a singlet at δ ~3.2 ppm (OCH3) . HSQC and HMBC experiments resolve connectivity between the phenyl-urea and acetamide groups.

Q. What in vitro assays are recommended for preliminary evaluation of the compound's biological activity in cancer research?

Methodological Answer: Standard assays include:

- Cytotoxicity: MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7).

- Target Inhibition: Kinase inhibition profiling (e.g., EGFR, VEGFR) using fluorescence polarization assays.

- Apoptosis Induction: Flow cytometry with Annexin V/PI staining .

Advanced Research Questions

Q. How do stereochemical variations in the adamantane group (1R,3s configuration) affect target binding and pharmacokinetics?

Methodological Answer: Comparative molecular dynamics simulations (e.g., using GROMACS) reveal that the 1R,3s configuration enhances hydrophobic interactions with lipid-rich membranes, improving blood-brain barrier penetration. In vitro permeability assays (e.g., Caco-2 monolayers) and logP measurements validate these findings. Substituent modifications (e.g., fluorination) can further optimize metabolic stability .

Q. What strategies resolve contradictions in solubility data between computational predictions and experimental results?

Methodological Answer: Discrepancies arise from crystal lattice effects and polymorphic forms. Techniques include:

- Thermodynamic Solubility Measurement: Shake-flask method with HPLC quantification in buffers (pH 1.2–7.4).

- Co-solvency Studies: Use of DMSO/PEG400 mixtures to mimic physiological conditions.

- Powder X-ray Diffraction (PXRD): Identifies amorphous vs. crystalline forms impacting solubility .

Q. What computational strategies predict the binding affinity of this compound with kinases or GPCRs?

Methodological Answer:

- Docking Studies: AutoDock Vina or Schrödinger Suite for binding mode prediction to ATP pockets (e.g., EGFR).

- Free Energy Perturbation (FEP): Quantifies ΔΔG values for urea-acetamide interactions with key residues (e.g., Lys721 in EGFR).

- Machine Learning Models: QSAR models trained on PubChem BioAssay data (e.g., AID 1259351) prioritize high-affinity targets .

Q. How does the methoxyethyl group in the acetamide moiety influence metabolic stability in hepatic microsomes?

Methodological Answer:

- In Vitro Metabolism: Incubation with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to identify oxidative metabolites (e.g., O-demethylation products).

- CYP Inhibition Assays: Fluorometric screening for CYP3A4/2D6 interactions.

- Half-life (t1/2) Calculation: Kinetic analysis using the substrate depletion method .

Q. What in vivo models are suitable for assessing the compound's bioavailability and tissue distribution?

Methodological Answer:

- Rodent Pharmacokinetics: IV/PO dosing in Sprague-Dawley rats with plasma sampling over 24h. LC-MS/MS quantifies parent compound and metabolites.

- Tissue Penetration: Radiolabeled compound (14C) autoradiography in brain, liver, and tumor xenografts.

- Allometric Scaling: Correlates rodent data to human pharmacokinetic parameters .

Analytical and Mechanistic Questions

Q. How do competing reaction pathways during urea bond formation impact synthetic yield, and how can they be mitigated?

Methodological Answer: Side reactions (e.g., carbamate formation) are minimized by:

- Controlled Reactant Addition: Slow addition of isocyanate to the amine in anhydrous THF.

- Catalyst Screening: ZnCl2 or Sc(OTf)3 enhances regioselectivity.

- In Situ Monitoring: FTIR tracks isocyanate consumption (peak at ~2270 cm⁻¹) .

Q. What mechanistic insights explain the compound's dual activity as a kinase inhibitor and apoptosis inducer?

Methodological Answer:

- Western Blotting: Confirms downstream effects (e.g., PARP cleavage for apoptosis; phosphorylated ERK suppression for kinase inhibition).

- RNA Sequencing: Identifies differentially expressed genes (e.g., Bcl-2 downregulation) in treated vs. untreated cells.

- CETSA (Cellular Thermal Shift Assay): Validates target engagement by stabilizing kinase targets upon compound binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.